1-Hexadecyl-3-methylimidazolium triflate

Description

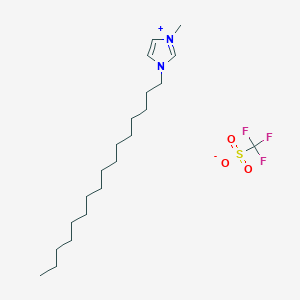

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H39F3N2O3S |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C20H39N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)8(5,6)7/h18-20H,3-17H2,1-2H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

ACAVWXLPLYKIQQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Strategies for 1 Hexadecyl 3 Methylimidazolium Triflate

Quaternization Reactions in the Synthesis of 1-Hexadecyl-3-methylimidazolium Precursors

The initial step in the synthesis of 1-hexadecyl-3-methylimidazolium triflate is the formation of a precursor salt, typically a halide, through a quaternization reaction. This involves the alkylation of a tertiary amine, in this case, 1-methylimidazole (B24206), with a long-chain alkylating agent.

The most common method for synthesizing the 1-hexadecyl-3-methylimidazolium cation is the direct reaction of 1-methylimidazole with a 1-haloalkane, such as 1-bromohexadecane (B154569) or 1-chlorohexadecane. vulcanchem.comnih.govresearchgate.net This is a type of Menschutkin reaction, a nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of the alkyl halide.

The reaction is typically carried out by mixing the reactants, often in a 1:1 molar ratio, and heating the mixture to facilitate the reaction. researchgate.net Solvents like ethyl acetate (B1210297) or ethanol (B145695) may be used, and the reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent side reactions. nih.gov For instance, one synthetic route involves reacting 1-bromohexadecane with an ethyl acetate solution of 1-methylimidazole for 24 hours at 65°C under a nitrogen atmosphere. nih.gov This process yields the solid white powder of 1-hexadecyl-3-methylimidazolium bromide with a high yield of 95%. nih.gov

The choice of the alkyl halide can influence the reaction conditions. Reactions with 1-bromoalkanes generally proceed at lower temperatures (80–90 °C) compared to 1-chloroalkanes, which may require higher temperatures (up to 180 °C), potentially under microwave irradiation to achieve good yields. nih.gov The use of 1-bromoalkanes often results in higher yields, reaching up to 90%. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| 1-methylimidazole | 1-bromohexadecane | Ethyl acetate | 65 | 24 hours | 1-Hexadecyl-3-methylimidazolium bromide | 95% nih.gov |

| 1-methylimidazole | 1-bromoalkanes (general) | Not specified | 80-90 | Not specified | 1-Alkyl-3-methylimidazolium bromide | Up to 90% nih.gov |

| 1-methylimidazole | 1-chloroalkanes (general) | Not specified | Up to 180 (MW) | 10-15 min (initial step at 120°C) | 1-Alkyl-3-methylimidazolium chloride | 60-79% nih.gov |

Anion Exchange Procedures for Triflate Formation from Halide Precursors

Once the 1-hexadecyl-3-methylimidazolium halide precursor is synthesized and purified, the next step is to replace the halide anion with the desired triflate (CF₃SO₃⁻) anion. This is typically achieved through an anion exchange or metathesis reaction.

A common method involves the reaction of the halide salt with a metal triflate, such as sodium triflate (NaOTf) or lithium triflate (LiOTf). nih.govgoogle.com In this process, the halide precursor is dissolved in a suitable solvent, often water or an organic solvent, and a solution of the metal triflate is added. google.com The reaction results in the precipitation of the insoluble metal halide salt (e.g., NaCl or LiBr), which can be removed by filtration. The desired ionic liquid, this compound, remains in the solution and can be isolated after solvent removal.

Another approach is the reaction with triflic acid (CF₃SO₃H). nih.gov This method is also effective but results in the formation of a hydrohalic acid (e.g., HBr or HCl) as a byproduct, which needs to be carefully removed.

A more direct and often cleaner method is the reaction of the halide precursor with an alkyl triflate, such as methyl triflate (CF₃SO₂OCH₃). nih.gov This reaction proceeds quickly at room temperature under solvent-free conditions. The byproducts are volatile compounds like methyl chloride (CH₃Cl) or methyl bromide (CH₃Br), which can be easily removed under vacuum. nih.gov This method avoids the formation of solid byproducts that require filtration. Trimethylsilyl triflate can also be used for this transformation. nih.gov

The choice of method depends on factors such as the desired purity of the final product, the cost and availability of reagents, and the ease of byproduct removal. For high-purity applications, methods that avoid the formation of halide impurities are preferred.

| Starting Material | Reagent | Byproduct | Key Features |

|---|---|---|---|

| 1-Hexadecyl-3-methylimidazolium halide | Metal Triflate (e.g., NaOTf, LiOTf) | Metal Halide (e.g., NaCl, LiBr) | Precipitation of byproduct facilitates removal. nih.govgoogle.com |

| 1-Hexadecyl-3-methylimidazolium halide | Triflic Acid (CF₃SO₃H) | Hydrohalic Acid (e.g., HCl, HBr) | Requires removal of acidic byproduct. nih.gov |

| 1-Hexadecyl-3-methylimidazolium halide | Methyl Triflate (CF₃SO₂OCH₃) | Methyl Halide (e.g., CH₃Cl, CH₃Br) | Forms volatile byproducts, enabling a cleaner reaction. nih.gov |

| 1-Hexadecyl-3-methylimidazolium halide | Trimethylsilyl Triflate | Trimethylsilyl Halide | Convenient to handle, with easily utilized byproducts. nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of ionic liquids, including this compound, has increasingly been scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency.

One of the key principles of green chemistry is the use of safer solvents. Some syntheses of imidazolium-based ionic liquids have been developed using water or ethanol as solvents, which are more environmentally friendly than traditional organic solvents. acs.org The use of solvent-free reaction conditions, as seen in some anion exchange procedures with methyl triflate, is another significant step towards greener synthesis. nih.gov This approach not only eliminates solvent waste but can also simplify product purification.

Another important aspect is the development of halide-free synthetic routes. Traditional methods often involve halide intermediates, which can be difficult to completely remove from the final product. Halide impurities can negatively affect the properties and performance of ionic liquids in various applications. researchgate.net Direct alkylation of 1-methylimidazole with dialkyl sulfates or carbonates followed by anion exchange with a non-halide source is one strategy to circumvent this issue. A direct, one-pot synthesis using orthoesters as alkyl donors in the presence of an acid has also been developed as a general method for producing halide-free ionic liquids. rsc.org

Furthermore, the atom economy of the synthesis is a key consideration. Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The direct alkylation of N-heterocycles with methyl or ethyl triflate to form triflate ionic liquids can have a very high atom economy, approaching 100%, with a correspondingly excellent E-factor (a measure of waste generated). nih.gov

Scale-Up Considerations and Reaction Engineering Aspects in Ionic Liquid Production

The transition from laboratory-scale synthesis to large-scale industrial production of ionic liquids like this compound presents several challenges, primarily related to reaction engineering and safety.

A major concern is the management of heat generated during the quaternization reaction, which is often strongly exothermic. In conventional batch reactors, inefficient heat removal can lead to temperature spikes, potentially causing runaway reactions and the formation of impurities. psu.eduresearchgate.net This issue becomes more pronounced with larger reaction volumes. To mitigate this, reactions in batch reactors are often performed in a solvent with slow addition of one of the reactants to control the reaction rate and temperature. psu.edu

To address these limitations, continuous-flow reactor systems, such as microreactors and millistructured reactors, have been investigated for the synthesis of ionic liquids. psu.eduresearchgate.netrsc.orgrsc.orguni-mainz.de These reactors offer a significantly higher surface-area-to-volume ratio, which allows for much more efficient heat transfer and precise temperature control. psu.eduuni-mainz.de This enables the use of higher reaction temperatures in a solvent-free manner, leading to dramatically increased reaction rates and higher space-time yields. psu.edu

For example, the synthesis of 1-butyl-3-methylimidazolium bromide in a continuously operating microreactor system demonstrated a more than twentyfold increase in space-time yield compared to a conventional batch process. psu.edu Furthermore, model-based scale-up approaches are being used to design optimized multi-injection flow reactors with channel geometries that can be adapted to the local rate of heat generation, ensuring stable and continuous production. researchgate.netrsc.orgrsc.org Such process intensification can lead to high-purity products at significant production rates (e.g., 0.456 kg h⁻¹) while avoiding energy-intensive purification steps. rsc.org

| Reactor Type | Key Advantages for Ionic Liquid Synthesis | Challenges |

|---|---|---|

| Batch Reactor | Well-established technology, suitable for smaller scale. | Poor heat transfer, risk of thermal runaway, lower space-time yield. psu.eduresearchgate.net |

| Microreactor/Millistructured Flow Reactor | Excellent heat and mass transfer, precise temperature control, high space-time yield, enhanced safety, potential for solvent-free operation. psu.eduresearchgate.netrsc.orgrsc.orguni-mainz.de | Potential for channel clogging, requires more sophisticated process control. |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Hexadecyl 3 Methylimidazolium Triflate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of 1-hexadecyl-3-methylimidazolium triflate and probing the local environment of its constituent ions. Through ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of both the cation and anion can be assembled.

¹H NMR spectroscopy is particularly effective for characterizing the organic cation. The spectrum provides distinct signals for the protons on the imidazolium (B1220033) ring, the N-methyl group, and the long hexadecyl chain. The protons on the imidazolium ring are typically the most deshielded, appearing at the highest chemical shifts due to the ring's aromaticity and positive charge. The proton at the C2 position is especially sensitive to intermolecular interactions, such as hydrogen bonding. The signals from the hexadecyl chain appear as a series of multiplets at lower chemical shifts, with the α-methylene group (adjacent to the nitrogen) being the most deshielded of the chain protons. Studies on analogous long-chain imidazolium salts have used ¹H NMR to verify structural transformations and micelle formation in solution. acs.org

¹⁹F NMR spectroscopy is used to characterize the triflate (CF₃SO₃⁻) anion. As the three fluorine atoms of the trifluoromethyl group are chemically equivalent, a single, sharp resonance is typically observed. The chemical shift and relaxation of this nucleus can provide insights into the anion's mobility and its interactions with the surrounding cations. In studies of similar ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) triflate, both ¹H and ¹⁹F NMR have been employed to separately study the dynamics of the cation and anion. nih.gov

| Proton Assignment | Typical Chemical Shift (δ/ppm) Range | Multiplicity |

|---|---|---|

| Imidazolium H-2 (NCHN) | 9.0 - 10.5 | Singlet (s) |

| Imidazolium H-4, H-5 | 7.5 - 8.0 | Multiplet/Doublet (m/d) |

| N-CH₂ (alpha) | 4.1 - 4.4 | Triplet (t) |

| N-CH₃ | 3.8 - 4.1 | Singlet (s) |

| N-CH₂-CH₂ (beta) | 1.7 - 1.9 | Multiplet (m) |

| Alkyl chain -(CH₂)₁₃- | 1.2 - 1.4 | Broad multiplet |

| Terminal -CH₃ | 0.8 - 0.9 | Triplet (t) |

Vibrational Spectroscopy (FTIR and Raman) in Conformational and Interactional Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, offers detailed information about the functional groups, molecular vibrations, and intermolecular interactions within this compound. These methods are highly sensitive to the conformation of the alkyl chain and the coordination environment of the anion.

FTIR and Raman spectra provide a molecular "fingerprint," with characteristic bands corresponding to the imidazolium ring, the hexadecyl chain, and the triflate anion.

Imidazolium Cation : Vibrations include C-H stretching modes of the ring (typically >3100 cm⁻¹), ring stretching modes (around 1570 cm⁻¹ and 1170 cm⁻¹), and various in-plane and out-of-plane bending modes.

Hexadecyl Chain : Dominated by symmetric and asymmetric C-H stretching modes (2850-2960 cm⁻¹) and scissoring/bending modes (~1465 cm⁻¹). The conformation of this long chain is of particular interest. Raman spectroscopy on the similar 1-hexadecyl-3-methylimidazolium chloride suggested that the alkyl chain primarily exists in a stable all-trans conformation in the crystalline state. nih.gov

Triflate Anion : Exhibits strong, characteristic vibrations. These include symmetric and asymmetric stretching of the SO₃ group (around 1225-1280 cm⁻¹ and 1030 cm⁻¹) and C-F stretching modes of the CF₃ group (around 1150-1170 cm⁻¹). researchgate.net

The position and shape of these bands can shift in response to changes in phase, temperature, or interactions with other molecules, such as water. nih.govresearchgate.net This makes vibrational spectroscopy a powerful tool for studying phase transitions and solvation effects.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazolium Ring | C-H Stretch | 3100 - 3200 |

| Alkyl Chain | Asymmetric CH₂ Stretch | ~2925 |

| Alkyl Chain | Symmetric CH₂ Stretch | ~2855 |

| Imidazolium Ring | C=C/C=N Stretch | ~1570 |

| Triflate (SO₃) | Asymmetric Stretch | 1225 - 1280 |

| Triflate (CF₃) | Stretch | 1150 - 1170 |

| Triflate (SO₃) | Symmetric Stretch | ~1032 |

Advanced Microscopy Techniques for Supramolecular Architecture Elucidation (e.g., Cryo-TEM)

Due to its amphiphilic nature, this compound is expected to self-assemble into various supramolecular structures (e.g., micelles, vesicles) in solution. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique for the direct visualization of such nanostructures in their native, hydrated state.

The cryo-TEM process involves flash-freezing a thin film of the solution in a cryogen, which vitrifies the water and traps the self-assembled structures without the artifacts associated with drying or staining. acs.org This allows for the high-resolution imaging of the morphology and dimensions of the aggregates. For similar long-chain ionic liquids, cryo-TEM has been used to observe the transition from spherical or worm-like micelles to more complex structures like vesicles upon changes in concentration or the addition of salts. researchgate.net This technique could be used to directly observe the size and shape of micelles formed by [C₁₆MIm][TfO] above its critical micelle concentration, providing crucial information about its behavior as a surfactant. The combination of cryo-TEM with scattering techniques can provide a comprehensive understanding of the supramolecular assemblies present in a system.

Thermal Analysis Methodologies (DSC) in Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the phase transitions of a material as a function of temperature. For this compound, DSC is employed to identify and quantify the energetics of processes such as melting, crystallization, glass transitions, and solid-solid (polymorphic) or solid-liquid crystal transitions.

DSC measurements on closely related 1-hexadecyl-3-methylimidazolium salts have revealed complex thermal behavior. For instance, the chloride analogue exhibits a transition from a crystalline phase to a smectic liquid crystal phase, with a measured enthalpy change of 21.2 kJ/mol. nih.gov Other studies on salts with the same cation have determined melting points and enthalpies of fusion, highlighting their potential as phase-change materials for thermal energy storage. DSC can also detect exothermic events like cold crystallization, which occurs when a cooled, amorphous material crystallizes upon subsequent heating. researchgate.net By precisely measuring the temperatures and enthalpy changes associated with these events, DSC provides a detailed thermal profile of the ionic liquid, which is critical for understanding its stable phases and processing parameters.

| Compound | Transition Type | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

|---|---|---|---|---|

| 1-Hexadecyl-3-methylimidazolium chloride | Crystal → Smectic Phase | Not specified | 21.2 | nih.gov |

| 1-Hexadecyl-3-methylimidazolium bromide | Fusion (Tf) | 68.0 | Not specified | researchgate.net |

| 1-Hexadecyl-3-methylimidazolium bromide | Crystallization (Tc) | 37.0 | Not specified | researchgate.net |

Theoretical and Computational Chemistry Approaches to 1 Hexadecyl 3 Methylimidazolium Triflate Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometries, interaction energies between ions, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For the 1-hexadecyl-3-methylimidazolium triflate ion pair, DFT calculations would reveal the most stable conformations and the nature of the cation-anion interactions. Studies on similar imidazolium-based ionic liquids consistently show that the anion preferentially interacts with the imidazolium (B1220033) ring via hydrogen bonds. The most significant interactions occur between the electronegative oxygen atoms of the triflate anion and the acidic hydrogen atoms on the imidazolium ring, particularly the one at the C2 position (between the two nitrogen atoms).

DFT calculations help quantify the strength of these interactions. The binding energy between the cation and anion can be calculated, and techniques like Natural Bond Orbital (NBO) analysis can elucidate charge transfer between the ions, which is a key component of the hydrogen bond interaction. Furthermore, DFT provides insight into the electronic stability and reactivity of the ionic liquid. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the electrochemical window of the material; a larger gap generally implies higher electrochemical stability. researchgate.net Previous electronic structure calculations on related ionic liquids suggest that the relative alignment of the cation and anion LUMO levels determines which ion is more susceptible to reduction. nih.govacs.org

Table 1: Illustrative DFT-Calculated Properties for an Imidazolium-Triflate Ion Pair (Based on Analogous Systems) This table presents typical values expected from DFT calculations on an imidazolium-triflate system, derived from studies on similar ionic liquids.

| Property | Description | Typical Calculated Value/Finding |

|---|---|---|

| Interaction Energy | The energy released upon the formation of the ion pair from isolated ions. | -350 to -450 kJ/mol |

| Key Hydrogen Bond Distance (C2-H···O) | The distance between the most acidic proton on the imidazolium ring and an oxygen atom on the triflate anion. | 2.0 - 2.4 Å |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electrochemical stability. | 4.0 - 6.0 eV |

| NBO Charge Transfer | The amount of electron charge transferred from the anion's lone pairs to the cation's anti-bonding orbitals. | Indicates significant charge transfer, confirming the presence of strong C-H···O hydrogen bonds. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT is excellent for static, single ion-pair systems, Molecular Dynamics (MD) simulations are used to model the bulk behavior of thousands of molecules over time. This technique allows for the investigation of dynamic properties such as viscosity and diffusion, as well as the complex liquid structure arising from intermolecular interactions.

For this compound, the long C16 alkyl chain is a dominant structural feature. MD simulations of similar long-chain ionic liquids, such as 1-hexadecyl-3-methylimidazolium nitrate (B79036), have shown that these molecules self-assemble into nanostructured domains. rsc.orgrsc.org The charged imidazolium headgroups and triflate anions form a polar network, while the long hexadecyl tails aggregate into nonpolar domains through van der Waals interactions. This segregation leads to the formation of layered structures, characteristic of a smectic A liquid crystal phase. rsc.org

MD simulations can characterize these phases by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and order parameters. These analyses reveal the arrangement of the polar and nonpolar domains. Dynamic properties are also accessible through MD. The self-diffusion coefficients of the cation and anion can be calculated from their mean-squared displacement over time, providing insight into ion mobility, which is directly related to ionic conductivity. rsc.orgnih.gov For long-chain ionic liquids, diffusion is often anisotropic, with ions moving more freely within the layers than between them.

To accurately model these systems, a reliable force field is essential. Force fields are a set of parameters that define the potential energy of the system. For ionic liquids, these are often all-atom, non-polarizable force fields, though for very large systems, coarse-grained models that group atoms into larger interacting sites are used to make the simulations computationally feasible. rsc.orgrsc.org

Table 2: Typical Parameters and Outputs from an MD Simulation of a Long-Chain Imidazolium Ionic Liquid

| Simulation Parameter/Output | Description | Example |

|---|---|---|

| Force Field | The set of equations and parameters used to describe the energy of the system. | OPLS-AA (All-Atom), Coarse-Grained (CG) models |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-Isobaric) |

| System Size | The number of ion pairs in the simulation box. | 500 - 2000 ion pairs |

| Key Output: Radial Distribution Function (RDF) | Provides information on the local structure and arrangement of ions. | Shows distinct peaks corresponding to cation-anion, cation-cation, and anion-anion distances. |

| Key Output: Self-Diffusion Coefficient | A measure of the translational mobility of the ions. | Typically in the range of 10-11 to 10-12 m2/s at room temperature. |

| Key Output: Order Parameter | Quantifies the degree of orientational order, used to identify liquid crystal phases. | High values indicate an ordered, smectic phase; low values indicate an isotropic liquid. |

Statistical Thermodynamics and Equation of State Modeling for System Behavior

Statistical thermodynamics bridges the gap between molecular properties and macroscopic thermodynamic behavior. For ionic liquids, equations of state (EoS) are powerful tools for predicting and correlating thermodynamic properties like density, heat capacity, and phase equilibria over a range of temperatures and pressures.

While developing a specific EoS for every ionic liquid is impractical, models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been successfully applied to these systems. PC-SAFT models molecules as chains of spherical segments, accounting for repulsive, dispersive (van der Waals), and, for some systems, association (e.g., hydrogen bonding) interactions.

Quantitative Structure-Property Relationship (QSPR) and Group-Contribution Methods in Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) methods are statistical approaches used to predict the properties of chemicals based solely on their molecular structure. nih.gov These models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured property. This approach is particularly valuable for ionic liquids, given the vast number of possible cation-anion combinations.

The development of a QSPR model for properties of this compound would involve several steps:

Descriptor Calculation: A large number of molecular descriptors are calculated from the 2D or 3D structure of the ion pair. These can be simple (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or quantum-chemical (e.g., dipole moment, orbital energies).

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create a linear equation relating a subset of the most relevant descriptors to the property of interest (e.g., viscosity, conductivity, density). nih.gov

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's creation.

QSPR models have been successfully developed to predict a wide range of properties for ionic liquids, including infinite dilution activity coefficients, which are crucial for designing separation processes. nih.gov Group-contribution methods are a related, simpler approach where a property is estimated by summing the contributions of the individual functional groups that make up the molecule. These methods are less complex than QSPR but are powerful for estimating properties like heat capacity and density.

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Ionic Liquids

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, Number of nitrogen atoms, Number of C-C bonds | Basic composition and size of the molecule. |

| Topological | Wiener index, Balaban index | Information about the branching and connectivity of the molecular graph. |

| Geometrical | Molecular surface area, Molecular volume | 3D size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges on atoms | Electronic structure and charge distribution. |

| COSMO-RS based | Sigma-profile moments, Hydrogen bonding energy | Information about the molecule's surface polarity and interaction capabilities. nih.gov |

Supramolecular Chemistry and Self Assembly Phenomena of 1 Hexadecyl 3 Methylimidazolium Triflate

Micellization Behavior in Aqueous and Non-Aqueous Media

The amphiphilic nature of 1-hexadecyl-3-methylimidazolium triflate, characterized by a polar imidazolium (B1220033) headgroup and a long nonpolar hexadecyl tail, drives its self-assembly into micelles in various media. In aqueous solutions, the hydrophobic interactions between the alkyl chains lead to the formation of micellar structures where the hydrocarbon tails are sequestered from the water, forming a nonpolar core, while the charged imidazolium headgroups are exposed to the aqueous phase. This process, known as micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). The tendency for micelle formation in aqueous solutions for 1-alkyl-3-methylimidazolium salts increases with the length of the alkyl chain, meaning that the 1-hexadecyl derivative has a strong propensity for aggregation. nih.govresearchgate.net

In non-aqueous but polar solvents, such as aprotic ionic liquids (AILs), the aggregation behavior is more complex. The self-assembly is driven by solvophobic interactions. For instance, the cationic surfactant 1-hexadecyl-3-methylimidazolium bromide (C16mimBr), a close analogue, has been shown to self-assemble into micellar and lamellar lyotropic liquid crystal phases in the aprotic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([Emim]BF4). rsc.org The properties of the non-aqueous solvent, such as the alkyl chain length of the solvent's cation, can influence the driving force for self-assembly. rsc.org Longer alkyl chains on the solvent cation can increase the solubility of the surfactant's nonpolar tail, thus increasing the critical micellization concentration. rsc.org This demonstrates that the ionic liquid is not merely a passive solvent but can also act as a co-surfactant, participating in the formation of the aggregated structures. rsc.org

The micellization process for similar 1-alkyl-3-methylimidazolium salts in aqueous solution has been found to be spontaneous, with studies on related compounds indicating that the process can be either entropy-driven or enthalpy-driven depending on the specific alkyl chain length and counterion. researchgate.net

Critical Micelle Concentration (CMC) Determination Methodologies and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that quantifies the concentration at which a surfactant begins to form micelles spontaneously. biolinscientific.comuniba.sk The determination of the CMC for this compound can be achieved through various experimental techniques that detect the abrupt change in a solution's physicochemical properties upon micelle formation. nih.govresearchgate.net

Common methodologies for CMC determination include:

Surface Tensiometry : This is a widely used method where the surface tension of the surfactant solution is measured as a function of its concentration. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant because the interface is saturated. researchgate.netnih.gov

Conductivity Measurement : For ionic surfactants like this compound, the electrical conductivity of the solution changes with concentration. A plot of conductivity versus concentration shows a distinct break at the CMC, as the mobility of the ions changes upon their incorporation into micelles. researchgate.netresearchgate.net

Fluorescence Spectroscopy : This technique utilizes fluorescent probes, such as pyrene, which are sensitive to the polarity of their microenvironment. researchgate.netresearchgate.net When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum, which can be used to determine the CMC. researchgate.netresearchgate.net

UV-Visible Spectroscopy : This method can detect micelle formation by using a dye that interacts with the micelles, causing a shift in its absorption spectrum. researchgate.net

Several factors can significantly influence the CMC of this compound:

Alkyl Chain Length : The CMC decreases significantly as the length of the hydrophobic alkyl chain increases. A longer chain, such as the hexadecyl group, enhances the hydrophobic effect, favoring micellization at lower concentrations. nih.govresearchgate.net

Temperature : The effect of temperature on the CMC can be complex. Typically, for ionic surfactants, the CMC may initially decrease with increasing temperature and then increase. researchgate.net

Additives : The presence of electrolytes (salts) generally lowers the CMC of ionic surfactants by reducing the electrostatic repulsion between the charged headgroups. researchgate.netbiolinscientific.com The addition of polar organic molecules like alcohols can either increase or decrease the CMC depending on the alcohol's chain length and concentration. researchgate.netekb.eg

Below is an interactive data table summarizing the influence of various factors on the CMC.

| Influencing Factor | Effect on CMC | Underlying Reason |

|---|---|---|

| Increase in Alkyl Chain Length | Decrease | Enhanced hydrophobic interactions promote aggregation at lower concentrations. nih.govresearchgate.net |

| Addition of Inorganic Salts | Decrease | Screening of electrostatic repulsion between ionic headgroups facilitates micelle formation. researchgate.netbiolinscientific.com |

| Increase in Temperature | Variable (often U-shaped curve) | Complex interplay between decreased hydration of the hydrophilic group and disruption of structured water around the hydrophobic chain. researchgate.net |

| Addition of Short-Chain Alcohols | Increase | Alcohols act as cosolvents, increasing the solubility of the surfactant monomers. researchgate.netekb.eg |

Formation and Characterization of Liquid Crystalline Phases (e.g., Smectic A)

Ionic liquids with long alkyl chains, such as this compound, are known as ionic liquid crystals (ILCs) and can exhibit mesomorphic behavior, forming liquid crystalline phases. rsc.org These phases possess a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. The formation of these structures is driven by the segregation of the polar ionic headgroups and the nonpolar alkyl tails into distinct nanodomains. researchgate.net

For closely related compounds like 1-hexadecyl-3-methylimidazolium bromide and chloride, the formation of both thermotropic (temperature-dependent) and lyotropic (concentration-dependent) liquid crystalline phases has been observed. nih.govnih.gov

Thermotropic Phases : 3-Hexadecylimidazolium bromide, for example, forms thermotropic smectic liquid crystals at temperatures above its melting point. nih.gov The smectic A (SmA) phase is a common arrangement where the molecules are organized in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. nih.gov

Lyotropic Phases : In the presence of a solvent, lyotropic liquid crystals can form. For instance, the ternary system of 1-hexadecyl-3-methylimidazolium chloride, 1-decanol, and water exhibits hexagonal and lamellar phases. nih.gov The self-assembly of the hydrophobic 1-hexadecyl-3-methylimidazolium bromide in an organic solvent like 1-decanol has been shown to produce Smectic A lyotropic liquid crystalline phases. nih.gov

The characterization of these liquid crystalline phases is typically performed using techniques such as:

Polarized Optical Microscopy (POM) : This method allows for the visual identification of the characteristic textures of different liquid crystalline phases.

Small-Angle X-ray Scattering (SAXS) : SAXS provides detailed information about the structure and dimensions of the self-assembled phases, such as the layer spacing in smectic phases. rsc.orgnih.gov

The formation of these ordered structures, particularly the Smectic A phase, is significant for applications that exploit anisotropic ion conductivity, such as in ordered reaction media or as templates for creating mesoporous materials. rsc.org

Role in the Self-Assembly of Amphiphilic Systems and Nanostructure Formation

This compound, as a cationic amphiphile, plays a crucial role in directing the self-assembly of various systems to form well-defined nanostructures. nih.gov The unique interplay of hydrophobic, electrostatic, and other intermolecular interactions drives the aggregation of these molecules into nanoscale assemblies with distinct regions of polarity and charge. nih.govnih.gov

In aqueous media, these amphiphiles form aggregates with a nonpolar interior capable of encapsulating guest molecules, a principle widely used in drug delivery and solubilization applications. nih.gov The ability of the 1-hexadecyl-3-methylimidazolium cation to self-assemble is not limited to forming simple spherical micelles. Depending on concentration, temperature, and the presence of other molecules, it can form a variety of nanostructures, including:

Worm-like micelles

Vesicles

Lamellar sheets rsc.orgnih.gov

Furthermore, 1-hexadecyl-3-methylimidazolium salts are effective in templating the synthesis of mesoporous materials. rsc.org Their self-assembled aggregates act as a structural scaffold around which inorganic precursors (like silica) can polymerize. Subsequent removal of the organic template leaves behind a porous material with a highly ordered, nanoscale pore structure.

In mixed amphiphilic systems, such as combinations with conventional anionic surfactants like sodium dodecyl sulfate (SDS), 1-alkyl-3-methylimidazolium salts can synergistically interact to form mixed micelles. researchgate.net Even small additions of the ionic liquid can significantly decrease the CMC of the anionic surfactant due to favorable electrostatic and hydrophobic interactions. researchgate.net This tunability allows for the fine-control over the properties of the self-assembled nanostructures for specific applications. The self-assembly of these systems holds promise for various biomedical fields, including drug loading and release, and protein sensing. rsc.org

Photo-Responsive Aggregation Behavior in Hybrid Systems

The aggregation behavior of systems containing 1-hexadecyl-3-methylimidazolium salts can be externally controlled by stimuli such as light. This is achieved by creating hybrid systems where the ionic liquid is combined with a photo-responsive molecule.

A notable example involves a system composed of 1-hexadecyl-3-methylimidazolium bromide (C16mimBr) and trans-2-methoxycinnamic acid (trans-OMCA) in an aqueous solution. rsc.org In this system, the two components self-assemble to form viscoelastic worm-like micelles. rsc.org The photo-responsive element, trans-OMCA, can undergo a structural isomerization from its trans form to a cis form upon irradiation with UV light. This photo-isomerization dramatically alters the molecular geometry and packing parameters within the self-assembled aggregates. rsc.org

The transformation from the trans to the cis isomer disrupts the formation of the elongated worm-like micelles, leading to a significant change in the system's properties, such as a drastic reduction in viscosity. This transition can be observed and characterized using techniques like UV-vis absorption spectroscopy, rheological measurements, and cryogenic transmission electron microscopy (cryo-TEM). rsc.org This ability to reversibly control the aggregation and macroscopic properties of the solution with an external light stimulus opens up possibilities for applications in areas such as smart fluids, controlled release systems, and light-triggered switches.

Despite a comprehensive search for scientific literature, detailed research findings and specific data for the chemical compound "this compound" pertaining to the requested topics of interfacial science and surface activity are not available.

Searches for this specific ionic liquid did not yield citable data regarding:

Interfacial Tension (IFT) reduction at liquid-liquid and liquid-gas interfaces.

Wetting behavior and surface energetics modulation.

Adsorption and surfactant-like behavior at solid-liquid interfaces.

Specific applications or performance data in Enhanced Oil Recovery (EOR) research.

While related compounds, such as imidazolium-based ionic liquids with different alkyl chain lengths (e.g., decyl or hexyl) or different anions (e.g., bromide or chloride), have been studied for these properties, the strict requirement to focus solely on this compound prevents the inclusion of such data. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific compound.

Applications of 1 Hexadecyl 3 Methylimidazolium Triflate in Catalysis Research

Homogeneous Catalysis as a Reaction Medium and Solvent

Ionic liquids are recognized for their potential to enhance chemical processes when used as solvents or reaction media in homogeneous catalysis. Their ability to dissolve a wide range of organic, inorganic, and organometallic compounds allows them to serve as effective media for various catalytic reactions. The use of an ionic liquid can lead to significant improvements in reaction rates and selectivities. Furthermore, their negligible vapor pressure simplifies product separation through distillation, and their biphasic nature with many organic products facilitates the straightforward isolation and recovery of homogeneous catalysts.

While specific studies focusing exclusively on 1-hexadecyl-3-methylimidazolium triflate as a solvent in homogeneous catalysis are not extensively documented, research on related long-chain imidazolium (B1220033) ionic liquids provides insight into its potential. For instance, in the production of biodiesel, imidazolium ionic liquids with long alkyl chains have been utilized to create nonaqueous systems suitable for oil transesterification. psu.edu In a comparative study of 23 ionic liquids for biodiesel production using immobilized lipase, 1-ethyl-3-methylimidazolium (B1214524) triflate ([emim][TfO]), which shares the same triflate anion but has a much shorter alkyl chain, demonstrated the highest yield. psu.edu This suggests that the triflate anion can play a beneficial role in catalytic activity. The long hexadecyl chain of this compound would primarily influence its solvent properties, enhancing its miscibility with nonpolar reactants.

Table 1: Comparison of Related Imidazolium Ionic Liquids in Homogeneous Catalysis

| Ionic Liquid | Cation Alkyl Chain | Anion | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| [C16mim][NTf2] | Hexadecyl (C16) | Bis(trifluorometh ylsulfonyl)imide | Oil Transesterification | Suitable for creating a nonaqueous homogeneous system. | psu.edu |

Heterogeneous Catalysis and Supported Ionic Liquid Phase (SILP) Systems

To overcome challenges associated with catalyst separation in homogeneous systems and reduce the amount of ionic liquid required, researchers have developed heterogeneous systems by immobilizing the ionic liquid onto a solid support. This approach, known as Supported Ionic Liquid Phase (SILP), combines the advantages of homogeneous catalysis (high activity and selectivity of the dissolved catalyst) with those of heterogeneous catalysis (easy catalyst separation and recycling). mdpi.com In a SILP system, a thin layer of the ionic liquid containing the catalyst is physically adsorbed onto a porous solid support, such as silica (B1680970) or alumina. mdpi.comresearchgate.net

This immobilization improves mass transport and facilitates the use of the catalyst in continuous flow processes. mdpi.com Research has demonstrated the effectiveness of 1-alkyl-3-methylimidazolium triflates in such systems. For example, water-tolerant trifluoroaluminate ionic liquids synthesized from 1-alkyl-3-methylimidazolium triflates were used as catalysts in the cycloaddition of 2,4-dimethylphenol (B51704) and isoprene, achieving full conversion and high selectivity under mild conditions. mdpi.com The long hexadecyl chain of this compound would enhance its nonpolar character, potentially influencing the stability and performance of the supported liquid phase, especially in reactions involving nonpolar substrates.

Table 2: Examples of Supported Ionic Liquid Phase (SILP) Systems

| Ionic Liquid Type | Support Material | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| 1-Alkyl-3-methylimidazolium triflate-derived | Not specified | Cycloaddition | Full conversion, 80% selectivity | mdpi.com |

| Imidazolium-based | Silica, Zeolite, Resin | Biocatalysis | Acts as solvent and enzyme stabilizer | mdpi.com |

Phase-Transfer Catalysis Mechanisms and Enhancements

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase-transfer catalyst, often a salt with a lipophilic cation and a hydrophilic anion, transports a reactant from one phase to the other where the reaction can proceed. The cation of this compound, with its long hydrocarbon tail and charged imidazolium head group, is structurally analogous to conventional quaternary ammonium (B1175870) and phosphonium (B103445) PTC catalysts.

Enzyme-Mediated Biocatalysis in Ionic Liquid Environments

Ionic liquids have emerged as promising media for biocatalysis, offering advantages such as enhanced enzyme stability, improved substrate solubility, and the potential for novel reactivity. researchgate.net Enzymes can function in the presence of ionic liquids, which can act as co-solvents or as the primary reaction medium. In systems involving nonpolar substrates, such as the enzymatic transesterification of oils, ionic liquids with long alkyl chains on the cation are particularly relevant. psu.eduresearchgate.net

The 1-hexadecyl-3-methylimidazolium cation is well-suited for such applications due to its lipophilic character, which can create a favorable microenvironment for both the enzyme and nonpolar reactants. Ionic liquids can stabilize the three-dimensional structure of enzymes through a variety of interactions, including ionic forces, hydrogen bonds, and hydrophobic interactions. mdpi.com When used in SILP systems for biocatalysis, the ionic liquid creates a protective coating around the protein. mdpi.com Studies on imidazolium ionic liquids with long alkyl chains have shown they can yield high catalytic activities in the synthesis of biodiesel. researchgate.net The unique combination of the long hexadecyl chain and the triflate anion in this compound could offer specific advantages in modulating enzyme activity and stability for particular biotransformations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Hexadecyl-3-methylimidazolium chloride |

| 1-Ethyl-3-methylimidazolium triflate |

| 1-Alkyl-3-methylimidazolium triflate |

| 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |

| 2,4-dimethylphenol |

| Isoprene |

| Silica |

Electrochemical Research Applications of 1 Hexadecyl 3 Methylimidazolium Triflate

Role as an Electrolyte Component in Energy Storage Devices (e.g., Supercapacitors)

1-Hexadecyl-3-methylimidazolium triflate belongs to the broader class of 1-alkyl-3-methylimidazolium triflate ionic liquids, which have been investigated as electrolytes in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. The performance of these devices is intrinsically linked to the properties of the electrolyte, such as ionic conductivity and the ability to form a stable electrochemical double layer at the electrode-electrolyte interface.

Research on the 1-alkyl-3-methylimidazolium triflate series has shown a distinct trend related to the length of the alkyl chain. Generally, as the alkyl chain length increases, the viscosity of the ionic liquid also increases, which in turn leads to lower ionic conductivity. This trend suggests that while this compound may offer benefits in terms of thermal stability, its long hexadecyl chain would likely result in higher viscosity and consequently lower conductivity compared to its shorter-chain counterparts. This could potentially limit the power density of supercapacitors employing it as a primary electrolyte component.

While specific performance data for supercapacitors using purely this compound is not widely available, studies on similar long-chain imidazolium (B1220033) ionic liquids indicate they may be more suitable for applications where high energy density is prioritized over high power density, and where operational temperature ranges are a critical consideration.

Electrochemical Stability Window Determinations and Factors

The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is particularly desirable for high-voltage energy storage devices.

For 1-alkyl-3-methylimidazolium-based ionic liquids, the ESW is primarily determined by the oxidation potential of the anion and the reduction potential of the cation. jcesr.org Theoretical calculations and experimental data for a range of 1-alkyl-3-methylimidazolium cations have indicated that the length of the alkyl side chain has a minimal impact on the ESW. jcesr.org

Studies on shorter-chain 1-alkyl-3-methylimidazolium triflates have demonstrated a consistent electrochemical stability window. For instance, the ESW for 1-ethyl-3-methylimidazolium (B1214524) triflate has been reported to be approximately 3.9 V. iolitec.de It is therefore anticipated that this compound would exhibit a similar electrochemical stability window, making it theoretically suitable for use in electrochemical devices operating within this voltage range. The primary factors influencing its ESW would be the intrinsic stability of the triflate anion and the 1-hexadecyl-3-methylimidazolium cation.

Table 1: Electrochemical Stability Windows of Selected 1-Alkyl-3-methylimidazolium Triflate Ionic Liquids

| Ionic Liquid Cation | Anion | Electrochemical Stability Window (V) |

| 1-Ethyl-3-methylimidazolium | Triflate | 3.9 iolitec.de |

| 1-Hexyl-3-methylimidazolium (B1224943) | Triflate | Not explicitly stated, but expected to be similar to shorter chains |

| 1-Hexadecyl-3-methylimidazolium | Triflate | Predicted to be approximately 3.9 V |

Note: The value for this compound is an educated prediction based on trends within the homologous series.

Investigation of Ion Transport Mechanisms and Conductivity within Ionic Liquid Systems

The transport properties of an ionic liquid, namely its ionic conductivity and viscosity, are fundamental to its performance as an electrolyte. These properties are directly related to the mobility of the constituent ions. In the case of 1-alkyl-3-methylimidazolium triflates, the length of the alkyl chain on the imidazolium cation plays a significant role in dictating these transport properties.

As the alkyl chain length increases, van der Waals interactions between the cations become more pronounced, leading to an increase in the viscosity of the ionic liquid. This increased viscosity impedes the movement of ions, resulting in a decrease in ionic conductivity. This trend has been experimentally verified for several members of the 1-alkyl-3-methylimidazolium triflate series.

For example, 1-ethyl-3-methylimidazolium triflate exhibits a conductivity of 9.2 mS/cm. iolitec.de In contrast, 1-hexyl-3-methylimidazolium triflate, with a longer alkyl chain, has a significantly lower conductivity of 1.16 mS/cm at 24 °C. iolitec.de Following this established trend, it is expected that this compound, with its even longer C16 chain, will have a very low ionic conductivity at room temperature. This characteristic is a critical consideration for its application in devices that require rapid charge and discharge cycles.

Table 2: Ionic Conductivity of Selected 1-Alkyl-3-methylimidazolium Triflate Ionic Liquids

| Ionic Liquid Cation | Anion | Temperature (°C) | Ionic Conductivity (mS/cm) |

| 1-Ethyl-3-methylimidazolium | Triflate | Not Specified | 9.2 iolitec.de |

| 1-Hexyl-3-methylimidazolium | Triflate | 24 | 1.16 iolitec.de |

| 1-Hexadecyl-3-methylimidazolium | Triflate | Not Available | Predicted to be significantly lower than 1.16 mS/cm |

Note: The value for this compound is a qualitative prediction based on the established trend of decreasing conductivity with increasing alkyl chain length.

Sensor Development and Electrochemical Sensing Platforms

Ionic liquids have garnered attention in the field of electrochemical sensors due to their wide electrochemical windows, low volatility, and high thermal stability. They can be used as the sensing membrane, the electrolyte, or as a modifier for electrode surfaces.

While the application of this compound in electrochemical sensors is not extensively documented, its properties suggest potential utility. The long alkyl chain imparts a significant hydrophobic character to the molecule, which could be leveraged in the development of sensors for nonpolar analytes. For instance, it could be incorporated into a carbon paste or polymer matrix to create a modified electrode with enhanced sensitivity and selectivity towards specific organic molecules.

However, the anticipated low ionic conductivity of this compound may be a limiting factor in sensor designs that rely on efficient charge transport. Therefore, its application might be more suited to potentiometric sensors, where the analytical signal is a potential difference and high conductivity is less critical, or in applications where it is part of a composite material, and its primary role is to provide a specific chemical affinity for the target analyte. Further research is needed to explore and validate the potential of this compound in the development of novel electrochemical sensing platforms.

Separation Science and Extraction Research Utilizing 1 Hexadecyl 3 Methylimidazolium Triflate

Gas Absorption and Capture Methodologies (e.g., Carbon Dioxide)

Imidazolium-based ionic liquids are extensively studied for their potential in carbon dioxide capture. The physical absorption of CO2 is often enhanced by the free volume within the ionic liquid's structure. The long hexadecyl chain in 1-hexadecyl-3-methylimidazolium triflate is expected to increase the molar volume, which could lead to higher CO2 solubility compared to imidazolium (B1220033) ionic liquids with shorter alkyl chains.

Research on analogous compounds supports this hypothesis. For instance, a study on 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, which also contains a fluorinated anion, demonstrated that the longer alkyl chain contributes to better CO2 capture performance nih.gov. While the absorption mechanism in many ionic liquids is physical, some functionalized ionic liquids can exhibit chemical absorption, leading to a higher uptake capacity. For 1-alkyl-3-methylimidazolium acetate (B1210297), a concerted mechanism involving the imidazolium cation and the acetate anion has been proposed for CO2 capture rsc.org. Although this compound is not designed for chemical absorption, its potential for physical CO2 capture remains a subject of interest.

The table below illustrates the CO2 capture performance of various imidazolium-based ionic liquids, highlighting the influence of the cation and anion structure.

| Ionic Liquid | Anion | CO2 Solubility (mole fraction at specific T and P) | Reference |

| 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | Trifluoromethanesulfonate | Data not specified in provided search results | Using Ionic Liquids to Improve CO2 Capture - PMC |

| 1-Hexadecyl-3-methylimidazolium bis(trifluromethylsulfonyl) imide | Bis(trifluromethylsulfonyl) imide | Higher than shorter chain ILs | Using Ionic Liquids to Improve CO2 Capture - PMC |

| 1-Butyl-3-methylimidazolium nonafluorobutylsulfonate | Nonafluorobutylsulfonate | Comparable to [C4mim][Tf2N] | CO2 Capture and Separation Properties in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Nonafluorobutylsulfonate - MDPI |

Liquid-Liquid Extraction Processes for Organic and Inorganic Solutes

The amphiphilic nature of 1-hexadecyl-3-methylimidazolium cations, arising from the combination of a polar imidazolium head group and a long nonpolar alkyl chain, makes them suitable for the extraction of a wide range of solutes.

For the extraction of organic solutes , research has demonstrated the effectiveness of 1-hexadecyl-3-methylimidazolium bromide in extracting polycyclic aromatic hydrocarbons (PAHs) from sediment samples nih.govresearchgate.net. The mechanism involves the formation of aggregates or micelles of the ionic liquid in an aqueous solution, which then encapsulate the hydrophobic PAH molecules. Given the structural similarity, this compound is expected to exhibit comparable performance in the extraction of nonpolar organic compounds.

Focused Microwave-Assisted Extraction (FMAE) Techniques

Focused Microwave-Assisted Extraction (FMAE) is an advanced extraction technique that utilizes microwave energy to accelerate the extraction process. Ionic liquids are excellent microwave absorbers, which leads to rapid heating and efficient extraction.

A notable application in this area is the use of aqueous solutions of 1-hexadecyl-3-methylimidazolium bromide for the FMAE of PAHs from sediments nih.govresearchgate.net. The method is characterized by short extraction times (e.g., 6 minutes), reduced solvent consumption, and high extraction efficiencies, with average absolute recoveries of 91.1% for several PAHs nih.gov. The ionic liquid acts as both the extractant and the microwave absorber. Due to the similar cationic structure, this compound is expected to be an effective medium for FMAE of organic pollutants.

The key parameters and findings of the FMAE method using 1-hexadecyl-3-methylimidazolium bromide are summarized in the table below.

| Parameter | Optimized Value/Finding | Reference |

| Ionic Liquid | 1-Hexadecyl-3-methylimidazolium bromide (HDMIm-Br) | The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed |

| Application | Extraction of PAHs from sediments | The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed |

| Extraction Time | 6 minutes | The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed |

| Average Recovery | 91.1% for six of the seven PAHs studied | The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed |

| Relative Standard Dev. | < 10.4% | The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed |

Applications in Analytical Sample Preparation (e.g., Dispersive Liquid-Liquid Microextraction - DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a sample preparation technique that utilizes a small amount of an extraction solvent dispersed in a larger volume of an aqueous sample. Ionic liquids are increasingly being used as green extraction solvents in DLLME due to their low volatility and tunable properties.

While there is no specific research detailing the use of this compound in DLLME, the general principles of IL-based DLLME suggest its potential applicability. In a typical IL-DLLME procedure, the ionic liquid is dispersed in the aqueous sample with the aid of a disperser solvent. This creates a cloudy solution with a large surface area between the extraction solvent and the sample, facilitating the rapid transfer of analytes into the ionic liquid phase. After centrifugation, the enriched ionic liquid phase is collected for analysis.

The long alkyl chain of this compound would likely render it water-immiscible, a key requirement for the extraction solvent in DLLME. Its ability to extract both organic and, with appropriate chelating agents, inorganic analytes makes it a versatile candidate for this sample preparation technique.

Advanced Materials Science and Engineering Research Incorporating 1 Hexadecyl 3 Methylimidazolium Triflate

Polymer Blends and Composites: Fabrication and Characterization

The incorporation of 1-Hexadecyl-3-methylimidazolium triflate and its analogues into polymer matrices is a promising strategy for developing advanced materials with tailored properties. Research in this area focuses on the fabrication of these blends and composites and the detailed characterization of their thermo-mechanical and morphological properties.

Fabrication: The primary methods for fabricating polymer blends containing long-chain imidazolium (B1220033) ionic liquids are melt mixing and solvent casting. nih.gov In melt mixing, the ionic liquid is blended with the polymer pellets at elevated temperatures, followed by processes like compression molding to form films. nih.gov Solvent casting involves dissolving both the polymer and the ionic liquid in a common solvent, followed by casting the solution and evaporating the solvent to produce a uniform film. nih.gov The choice of fabrication method depends on the thermal stability of the ionic liquid and the polymer, as well as the desired morphology of the final blend. nih.gov

Characterization: A comprehensive understanding of the properties of these polymer blends is achieved through various characterization techniques. Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is employed to determine the thermal transitions and stability of the blends. mdpi.com For instance, studies on blends of Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS) with a similar ionic liquid, 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate, have shown that the ionic liquid can influence the thermal properties of the polymer matrix. mdpi.com

The mechanical properties of the blends are typically evaluated by measuring tensile stress and elongation at break. nih.gov Research has shown that the addition of 1-hexadecyl-3-methylimidazolium based ionic liquids to a PVC matrix can slightly affect the thermal and mechanical properties of the resulting blends. nih.gov In SEBS blends, the addition of a 1-hexadecyl-3-methylimidazolium salt led to a decrease in Young's Modulus, Tensile Stress, and Strain at Break, with the effect being dependent on the ionic liquid concentration. nih.govmdpi.com Conversely, in PVC blends, a similar trend was observed, but with an increase in the Strain at Break as the ionic liquid concentration increased. nih.govmdpi.com

The morphology of the polymer blends is often investigated using Scanning Electron Microscopy (SEM). mdpi.com SEM analyses of PVC blend films containing 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate at 5–10% concentrations revealed abundant deposition of the ionic liquid on the surface. nih.govmdpi.com In contrast, SEBS blend films exhibited irregular, island-like structures. nih.govmdpi.com These morphological features are crucial as they influence the surface properties and performance of the material.

Interactive Data Table: Thermo-Mechanical Properties of Polymer Blends with 1-Hexadecyl-3-methylimidazolium Salts

| Polymer Matrix | IL Concentration (% w/w) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Decomposition Temp. (°C) |

| SEBS | 0 | 15.0 ± 0.8 | 9.0 ± 0.5 | 600 ± 30 | ~400 |

| SEBS | 1 | 12.0 ± 0.6 | 7.5 ± 0.4 | 550 ± 25 | ~395 |

| SEBS | 5 | 8.0 ± 0.4 | 5.0 ± 0.3 | 450 ± 20 | ~390 |

| SEBS | 10 | 5.0 ± 0.3 | 3.5 ± 0.2 | 350 ± 15 | ~380 |

| PVC | 0 | 12.5 ± 0.7 | 18.0 ± 0.9 | 300 ± 15 | ~250 (start of dehydrochlorination) |

| PVC | 1 | 11.5 ± 0.6 | 17.0 ± 0.8 | 320 ± 16 | ~245 |

| PVC | 5 | 10.0 ± 0.5 | 15.5 ± 0.8 | 350 ± 18 | ~240 |

| PVC | 10 | 8.5 ± 0.4 | 14.0 ± 0.7 | 380 ± 19 | ~235 |

Note: Data is based on studies with 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate and serves as a close analogue for the triflate counterpart. nih.govmdpi.com

Membrane Technology: Development and Transport Properties

Imidazolium-based ionic liquids, including those with triflate anions, are extensively investigated for their use in membrane-based separation processes, particularly for gas separations like CO2/CH4 and CO2/N2. researchgate.net The development of these membranes often involves the use of Supported Ionic Liquid Membranes (SILMs), where the ionic liquid is held within the pores of a polymeric support. mdpi.com

Development: The fabrication of SILMs involves the infiltration of a porous membrane support, such as polybenzimidazole, with the ionic liquid. mdpi.com The unique properties of ionic liquids, such as their negligible vapor pressure and high thermal stability, make them ideal for such applications. researchgate.net The long alkyl chain of the 1-hexadecyl-3-methylimidazolium cation can influence the physical properties of the ionic liquid, such as viscosity and its interaction with the membrane support, which in turn affects the membrane's performance and stability. nih.gov

Transport Properties: The transport of gases through ionic liquid membranes is governed by a solution-diffusion mechanism. researchgate.net The permeability of a gas is a product of its solubility in the ionic liquid and its diffusivity through it. The triflate anion, in combination with the imidazolium cation, can offer high selectivity for certain gases like CO2. researchgate.net

Interactive Data Table: Gas Transport Properties in Imidazolium-Based Ionic Liquid Membranes

| Ionic Liquid System | Gas Pair | Permeability (Barrer) | Selectivity | Temperature (K) |

| 1-H-3-methylimidazolium [TFSI] in PBI | CH4 | 178-725 | - | 313-363 |

| 1-H-3-methylimidazolium [TFSI] in PBI | N2 | 49-178 | - | 313-363 |

| Poly[1-(3H-imidazolium)ethylene] [TFSI] in PBI | CH4/N2 | CH4: 235 | 4.7 | 333 |

| 1-butyl-3-methylimidazolium trifluoromethanesulfonate | CO2/CH4 | - | High | - |

| 1-butyl-3-methylimidazolium trifluoromethanesulfonate | H2S/CH4 | - | Competitive | - |

Note: The data presented is for analogous imidazolium-based ionic liquids with triflate or similar anions, highlighting the general performance of such systems in gas separation. researchgate.netmdpi.com

Functional Hybrid Materials: Design and Supramolecular Integration

The unique molecular structure of this compound, featuring a polar imidazolium headgroup and a long nonpolar hexadecyl tail, makes it an excellent candidate for the design of functional hybrid materials through supramolecular integration.

Design Principles: The design of such hybrid materials leverages the self-assembly properties of long-chain ionic liquids. The amphiphilic nature of this compound allows it to form ordered structures, such as micelles or liquid crystalline phases, which can serve as templates or functional components in hybrid materials. rsc.org The imidazolium cation is capable of various supramolecular interactions, including hydrogen bonding and π-π stacking, which can be exploited to direct the assembly of complex architectures. researchgate.net

Supramolecular Integration: Supramolecular chemistry offers a powerful approach to creating novel functional materials by combining different components through non-covalent interactions. In the context of this compound, the imidazolium ring can act as a linker in the formation of supramolecular frameworks, analogous to metal-azolate frameworks but with an inverted polarity based on anionic nodes and cationic linkers. rsc.org

While specific examples of functional hybrid materials incorporating this compound are not extensively documented, research on similar systems provides a roadmap for potential applications. For instance, hybrid materials have been synthesized using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) and Dawson-type polyoxometalates, demonstrating the feasibility of integrating imidazolium ionic liquids with inorganic clusters to create materials with tailored electronic and catalytic properties. researchgate.net The long alkyl chain of the 1-hexadecyl-3-methylimidazolium cation would be expected to impart a higher degree of organization and potentially lead to the formation of lamellar or other mesostructured hybrid materials.

Thin Film Deposition and Characterization for Electronic Applications

The use of ionic liquids in the fabrication of thin films for electronic applications is a rapidly growing field of research. This compound, with its ionic nature and potential for ordered assembly, presents interesting opportunities in this area.

Thin Film Deposition: Ionic liquids can be used in various ways for thin film deposition. They can act as solvents for the material to be deposited, providing a non-volatile and thermally stable medium. They can also be incorporated as additives or as the primary component of the thin film itself. Techniques such as spin coating are commonly used to deposit thin films from solutions containing ionic liquids. mdpi.com The presence of the ionic liquid can influence the morphology and surface roughness of the resulting film, which are critical parameters for electronic device performance. mdpi.com For example, in the deposition of asphaltene thin films, the addition of an imidazolium-based ionic liquid was found to improve the surface roughness, making the films more suitable for organic electronic applications. mdpi.com

Characterization: A suite of characterization techniques is employed to evaluate the properties of these thin films. The surface morphology is often studied using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). mdpi.commdpi.com These techniques provide information on surface roughness, grain size, and the presence of defects. mdpi.comresearchgate.net

The electrical properties of the thin films are of paramount importance for electronic applications. Measurements of sheet resistance, often using a four-point probe technique, provide information about the conductivity of the film. mdpi.com The optical properties, such as the optical band gap, can be determined using UV-Vis spectroscopy. mdpi.com For applications in transistors, the charge carrier mobility is a key parameter that is determined from the current-voltage characteristics of the fabricated device. nih.gov

Interactive Data Table: Typical Characterization of Ionic Liquid-Containing Thin Films for Electronic Applications

| Characterization Technique | Parameter Measured | Typical Values/Observations |

| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | Can be improved (reduced) with IL addition (e.g., ~4 nm) mdpi.com |

| Scanning Electron Microscopy (SEM) | Morphology, Grain Size | Provides nanoscale structural information mdpi.com |

| Four-Point Probe | Sheet Resistance | Can be as low as 10^5 Ω/□ in IL-doped films mdpi.com |

| UV-Vis Spectroscopy | Optical Band Gap | Example: ~3.8 eV for asphaltene-IL films mdpi.com |

| Organic Field-Effect Transistor (OFET) Characterization | Hole/Electron Mobility | Can exhibit both hole and electron conduction (e.g., 10^-8 to 10^-6 cm²/Vs) nih.gov |

Note: This table provides examples of characterization data from thin films containing various imidazolium-based ionic liquids to illustrate the typical properties investigated. mdpi.comnih.gov

Fundamental Studies of Intermolecular Interactions and Solvent Effects in 1 Hexadecyl 3 Methylimidazolium Triflate

Solvation Dynamics of Various Solutes

The solvation dynamics in ionic liquids like 1-hexadecyl-3-methylimidazolium triflate are complex, often occurring over a broad range of timescales from femtoseconds to nanoseconds. Studies on similar imidazolium-based ionic liquids using probe molecules like coumarin (B35378) 153 have revealed that the solvation process is not a simple exponential decay but rather a multi-component process. This complexity arises from the various types of motions of the constituent ions.

Initial ultrafast solvation, occurring on the sub-picosecond to picosecond timescale, is primarily attributed to the rapid rearrangement of the anions in the immediate vicinity of the solute molecule following electronic excitation. This is followed by slower relaxation processes on the nanosecond timescale, which involve the larger-scale translational and rotational diffusion of both the cations and anions to fully reorganize the solvent cage around the solute.

The long hexadecyl chain of the [C16mim]+ cation introduces significant spatial heterogeneity into the solvent structure. This leads to the formation of nonpolar domains due to the aggregation of the alkyl chains, creating distinct microenvironments within the liquid. The solvation dynamics of a solute will, therefore, be highly dependent on its preferential location within these polar (imidazolium head and anion) or nonpolar (alkyl chain) regions. For instance, a nonpolar solute may preferentially reside within the alkyl chain domains, experiencing slower and less complex solvation dynamics compared to a polar solute located in the ionic regions.

Table 1: Representative Solvation Time Constants in Imidazolium-Based Ionic Liquids

| Ionic Liquid System | Solute Probe | Fast Component (ps) | Slow Component (ns) |

|---|

Note: The exact values can vary significantly depending on the specific ionic liquid, temperature, and solute probe used. This table provides a general representation of the timescales involved.

Hydrogen Bonding Network Analysis and its Influence on System Behavior

Hydrogen bonding plays a pivotal role in defining the structure and properties of imidazolium-based ionic liquids. In this compound, the primary hydrogen bond donors are the protons on the imidazolium (B1220033) ring, particularly the proton at the C2 position (between the two nitrogen atoms), which is the most acidic. The protons at the C4 and C5 positions can also participate in hydrogen bonding, albeit to a lesser extent. The oxygen atoms of the triflate anion act as the primary hydrogen bond acceptors.

The presence of the long hexadecyl chain can modulate the hydrogen-bonding network. While the primary interactions occur at the charged headgroups, the steric hindrance and the formation of nonpolar domains by the alkyl chains can influence the accessibility of the imidazolium protons to the anions, potentially leading to a more localized and less extensive hydrogen-bonding network compared to short-chain imidazolium ionic liquids. The balance between these hydrogen bonds and the van der Waals interactions of the long alkyl chains is a critical factor in determining the phase behavior of the system.

Cation-Anion Interactions and their Impact on Macroscopic Properties

The interactions between the 1-hexadecyl-3-methylimidazolium cation and the triflate anion are multifaceted, comprising electrostatic (Coulombic) forces, hydrogen bonding, and van der Waals interactions. The interplay of these forces dictates many of the macroscopic properties of the ionic liquid, including its viscosity, conductivity, and thermal stability. unl.pt

The strong electrostatic attraction between the positively charged imidazolium ring and the negatively charged triflate anion is the dominant force holding the liquid together. However, the specific arrangement of the ions and the degree of ion pairing are significantly influenced by the weaker, more directional hydrogen bonds. rsc.org The formation of contact ion pairs, where the cation and anion are in direct contact, can reduce the number of free charge carriers and thus decrease the ionic conductivity. unl.pt

The triflate anion is known for its delocalized negative charge and relatively weak coordinating ability, which can lead to a more mobile ionic system compared to those with smaller, more strongly coordinating anions. nih.gov However, the long hexadecyl chain on the cation introduces significant van der Waals interactions, leading to a substantial increase in viscosity and a decrease in conductivity compared to its short-chain analogues. nih.gov This is due to the increased mass and the tendency of the long chains to entangle, which hinders the movement of the ions.

Table 2: Influence of Cation-Anion Interactions on Macroscopic Properties

| Interaction | Effect on Property |

|---|---|

| Strong Electrostatic Attraction | High boiling point, low vapor pressure |

| Hydrogen Bonding | Influences ion pairing, viscosity, and melting point |

| Van der Waals Forces (from alkyl chain) | Increases viscosity, decreases conductivity |

| Ion Pairing | Reduces ionic conductivity |

Influence of Alkyl Chain Length on Self-Assembly and Solvent Performance

The most distinguishing feature of this compound is its long C16 alkyl chain, which imparts amphiphilic character to the cation. This leads to self-assembly behavior in the bulk liquid and in solution, a phenomenon not observed in short-chain imidazolium ionic liquids. Above a certain concentration in polar solvents, or even in the neat state under certain conditions, these ionic liquids can form aggregates such as micelles or lyotropic liquid crystalline phases. rsc.org

This self-assembly into nano- and micro-structured domains has a profound impact on its performance as a solvent. The formation of nonpolar domains from the aggregation of the hexadecyl chains creates a unique solvent environment that can solubilize nonpolar molecules, a capability that is absent in short-chain ionic liquids. This "solvophobic" effect drives the aggregation and influences the solubility and reactivity of solutes. rsc.org